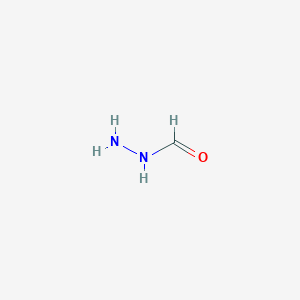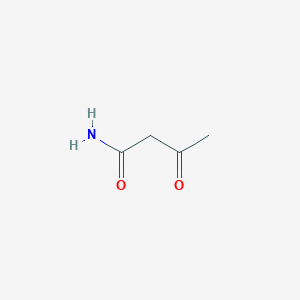![molecular formula C15H17NO B046601 3-[2-(4-Aminophenyl)propan-2-yl]phenol CAS No. 111545-80-3](/img/structure/B46601.png)
3-[2-(4-Aminophenyl)propan-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Aminophenyl)-1-methylethyl]phenol: is an organic compound with a complex structure that includes both phenol and aniline functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives react with phenol in the presence of a catalyst such as aluminum chloride. Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 3-[1-(4-Aminophenyl)-1-methylethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with proteins and other biomolecules makes it useful in studying cellular processes and signaling pathways .
Medicine: In medicine, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials and coatings.
作用機序
The mechanism of action of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or cell cycle arrest .
類似化合物との比較
4-Aminophenol: Similar in structure but lacks the methylethyl group.
Phenol: Lacks the amino and methylethyl groups.
Aniline: Contains the amino group but lacks the phenol and methylethyl groups.
Uniqueness: 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is unique due to the presence of both phenol and aniline functional groups, along with the methylethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
111545-80-3 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC名 |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
InChIキー |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
正規SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


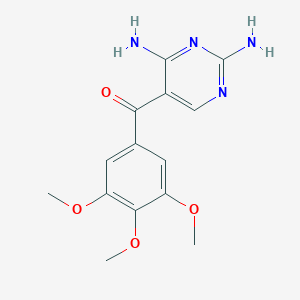
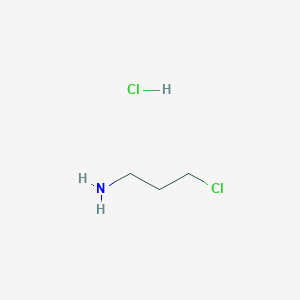
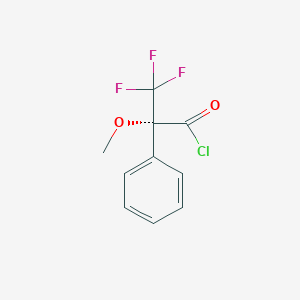
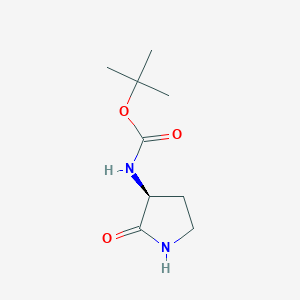
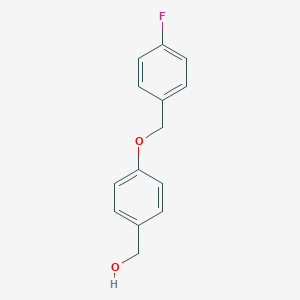
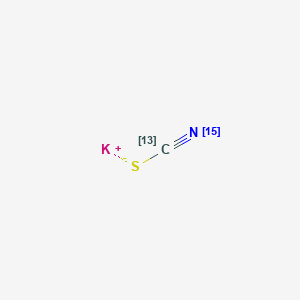
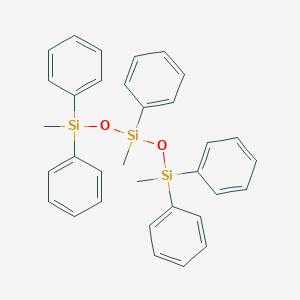
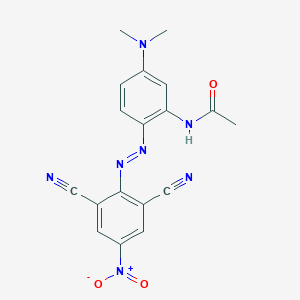
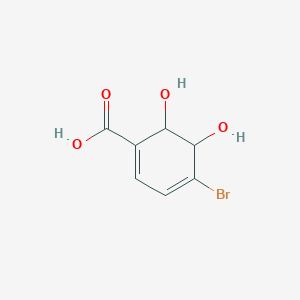
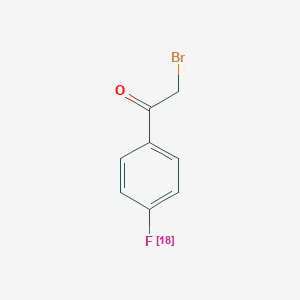
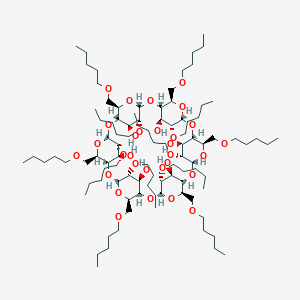
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
